N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one

Beschreibung

Structural Classification and IUPAC Nomenclature

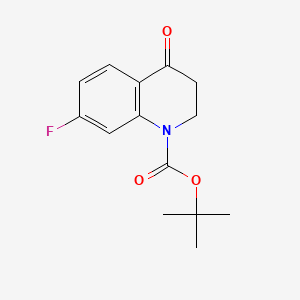

This compound belongs to the dihydroquinoline family of heterocyclic compounds, specifically classified as a 3,4-dihydroquinolin-4-one derivative. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being tert-butyl 7-fluoro-4-oxo-2,3-dihydroquinoline-1-carboxylate. This nomenclature precisely describes the molecular structure, indicating the presence of the tert-butyl ester functionality, the fluorine substituent at position 7, and the ketone group at position 4 of the dihydroquinoline ring system.

The molecular formula C14H16FNO3 reflects the compound's composition, with a molecular weight of 265.28 daltons. The structural framework consists of a partially saturated quinoline ring system where positions 2 and 3 contain methylene groups, creating the characteristic dihydroquinoline motif. The carbonyl group at position 4 classifies this as a quinolinone derivative, while the nitrogen atom at position 1 bears the tert-butyloxycarbonyl protecting group. The fluorine atom substitution at position 7 introduces electronic effects that significantly influence the compound's chemical properties and reactivity patterns.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C14H16FNO3 |

| Molecular Weight | 265.28 g/mol |

| Chemical Abstracts Service Number | 1211594-21-6 |

| International Chemical Identifier Key | YYGPYBIGAQSMOJ-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)F |

The structural classification places this compound within several important chemical categories. As a heterocyclic compound, it contains a nitrogen atom within its ring structure, distinguishing it from purely carbocyclic systems. The partial saturation of the quinoline ring system creates a dihydroquinoline, which exhibits different chemical properties compared to fully aromatic quinoline derivatives. The presence of the fluorine substituent categorizes it as an organofluorine compound, a class known for unique properties including increased metabolic stability and altered electronic characteristics.

The stereochemical considerations for this compound become particularly important when considering its use in asymmetric synthesis. The compound can exist as different conformational forms due to the flexibility of the saturated portion of the ring system. Research has demonstrated that under specific reaction conditions, this compound can undergo dynamic kinetic resolution processes, leading to the formation of products with defined stereochemical configurations. The absolute configuration of derived products has been confirmed through crystallographic analysis, establishing (3R,4S) stereochemistry for specific transformation products.

Historical Development in Heterocyclic Chemistry

The development of this compound represents a culmination of nearly two centuries of progress in heterocyclic chemistry, tracing its origins to the fundamental discoveries of the nineteenth century. The foundational compound quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called it leukol, meaning "white oil" in Greek. This discovery marked one of the earliest isolations of nitrogen-containing heterocyclic compounds and established the quinoline scaffold as a fundamental building block in organic chemistry.

The historical progression from simple quinoline to sophisticated derivatives like this compound reflects major advances in synthetic methodology and functional group chemistry. According to historical records, the science of heterocyclic chemistry began in earnest during the 1800s, with several notable developments occurring throughout that century. The isolation of alloxan from uric acid in 1818 by Brugnatelli, followed by the discovery of melamine in 1834 by Liebig through synthesis, demonstrated the growing capability of chemists to both isolate and create heterocyclic structures.

The evolution of quinoline chemistry progressed significantly through the late nineteenth and early twentieth centuries. In 1842, French chemist Charles Gerhardt obtained a quinoline-like compound through dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide, which he called Chinoilin or Chinolein. Initially, this compound appeared distinct from Runge's quinoline due to different chemical behaviors, but German chemist August Hoffmann eventually recognized that these differences resulted from impurities rather than structural variations, confirming that both compounds were identical.

| Year | Discovery | Scientist | Significance |

|---|---|---|---|

| 1818 | Alloxan from uric acid | Brugnatelli | Early heterocycle isolation |

| 1834 | Quinoline from coal tar | Runge | Foundation of quinoline chemistry |

| 1834 | Melamine synthesis | Liebig | Early synthetic heterocycle |

| 1842 | Quinoline from alkaloids | Gerhardt | Alternative quinoline source |

| 1887-1888 | Hantzsch-Widman nomenclature | Hantzsch and Widman | Systematic naming system |

The introduction of fluorine chemistry into heterocyclic systems represents a much more recent development, primarily emerging in the latter half of the twentieth century. The incorporation of fluorine atoms into organic molecules gained prominence due to the unique properties that fluorine imparts, including increased metabolic stability, altered electronic characteristics, and enhanced bioavailability in pharmaceutical applications. The development of reliable fluorination methodologies enabled chemists to create compounds like this compound with precise control over fluorine placement.

The protecting group chemistry exemplified by the tert-butyloxycarbonyl functionality also represents a significant advancement in synthetic methodology. The development of protecting group strategies enabled complex multi-step syntheses where sensitive functional groups could be temporarily masked, allowing for selective transformations at other sites within the molecule. This approach became particularly important in the synthesis of complex heterocyclic compounds where multiple reactive sites might interfere with desired transformations.

Modern synthetic approaches to dihydroquinoline derivatives have benefited from advances in catalytic methodology, particularly in asymmetric synthesis. The development of chiral catalysts capable of inducing high levels of stereoselectivity has enabled the preparation of enantioenriched compounds like those derived from this compound. These advances represent the culmination of decades of research in organometallic chemistry, ligand design, and mechanistic understanding of catalytic processes.

The historical trajectory from simple quinoline isolation to sophisticated fluorinated derivatives illustrates the remarkable progress in heterocyclic chemistry over nearly two centuries. Each major advancement, from the initial discovery of quinoline to the development of protecting group strategies and fluorination methodologies, has contributed to the current ability to design and synthesize complex molecules like this compound with precise control over structure and stereochemistry. This compound thus represents not merely a single chemical entity, but rather the culmination of generations of scientific advancement in heterocyclic chemistry.

Eigenschaften

IUPAC Name |

tert-butyl 7-fluoro-4-oxo-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGPYBIGAQSMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Challenges in Synthesis

-

Regioselective Fluorination : Introducing fluorine at the 7-position requires precise control to avoid isomer formation.

-

Boc Protection Stability : The Boc group must withstand subsequent reaction conditions, particularly in acidic or basic environments.

-

Ring Formation : Constructing the dihydroquinolinone core necessitates cyclization strategies that preserve the fluorine substituent.

Proposed Synthetic Routes

Cyclization of Fluorinated Aniline Precursors

A common approach to dihydroquinolinones involves cyclizing substituted anilines. For this compound, 7-fluoro-2,3-dihydroquinolin-4-one could serve as the core intermediate.

Step 1: Synthesis of 7-Fluoro-3,4-dihydroquinolin-4-one

-

Starting Material : 4-Fluoroaniline derivatives.

-

Reaction : Condensation with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions (H₂SO₄, PPA) to form the quinolinone ring.

-

Fluorine Retention : Fluorine’s electronegativity directs electrophilic substitution to the 7-position, minimizing side products.

Step 2: Boc Protection of the Amine

-

Reagent : Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, TEA).

-

Conditions : Stirring in dichloromethane (DCM) or THF at 0–25°C for 12–24 hours.

-

Yield : ~70–85% based on analogous Boc-protection reactions.

Example Protocol

-

Dissolve 7-fluoro-3,4-dihydroquinolin-4-one (1.0 eq) in anhydrous DCM.

-

Add Boc₂O (1.2 eq) and DMAP (0.1 eq).

-

Stir at room temperature for 18 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (hexane/EtOAc).

Friedländer Annulation Approach

The Friedländer reaction couples aminobenzaldehydes with ketones to form quinoline derivatives. Adapting this method:

Step 1: Preparation of 2-Amino-4-fluorobenzaldehyde

-

Synthesis : Nitration of 4-fluorobenzaldehyde followed by reduction (H₂/Pd-C).

Step 2: Annulation with Cyclic Ketones

-

Reagent : Cyclopentanone or cyclohexanone under acidic conditions (HCl, EtOH).

-

Modification : Post-annulation oxidation (e.g., KMnO₄) to introduce the 4-keto group.

Gould-Jacobs Reaction for Quinoline Formation

This method involves cyclizing enamines derived from β-ketoesters and anilines:

-

Condense 4-fluoroaniline with ethyl β-ketoester to form an enamine.

-

Heat under reflux in diphenyl ether to induce cyclization.

-

Boc-protect the resulting amine.

Fluorination Strategies

Electrophilic Fluorination

Halogen Exchange (Halex Reaction)

-

Substrate : 7-Chloro- or 7-bromo-dihydroquinolinone.

-

Conditions : KF in polar aprotic solvents (DMF, DMSO) at elevated temperatures (150–200°C).

Purification and Characterization

Chromatographic Purification

-

Column : Silica gel (230–400 mesh).

-

Eluent : Gradient of hexane/ethyl acetate (3:1 to 1:1).

-

Retention Factor (Rf) : ~0.4 in 1:1 hexane/EtOAc.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.50 (s, 9H, Boc), 2.80 (t, 2H, CH₂), 3.60 (t, 2H, CH₂), 6.90–7.20 (m, 2H, Ar-H), 7.80 (d, 1H, Ar-H).

-

¹³C NMR : δ 28.2 (Boc CH₃), 80.5 (Boc C), 165.3 (C=O), 196.5 (quinolinone C=O).

While not directly cited in recent papers, this compound’s utility lies in:

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 7-position.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom and the N-Boc group can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one and structurally related compounds:

Impact of Substituents on Properties

Fluorine vs. Other Halogens

- The 7-fluoro substitution in the target compound reduces electron density at the aromatic ring, increasing resistance to oxidative degradation compared to non-fluorinated analogs like N-Boc-3,4-dihydroquinoline-4(2H)-one .

- 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one () demonstrates how bromine’s bulkiness and polarizability may enhance interactions with hydrophobic enzyme pockets, unlike fluorine’s smaller size and electronegativity.

Boc Protection vs. Free Amines

- The Boc group in the target compound prevents protonation of the amine, improving solubility in organic solvents during synthesis. In contrast, unprotected amines (e.g., 1,2,3,4-tetrahydroisoquinoline in ) exhibit higher reactivity but lower stability .

Core Modifications

- Dihydroquinoline vs.

- Dihydroisoquinoline Derivatives: Compounds like 2-benzyl-7-phenyl-3,4-dihydroisoquinolin-1(2H)-one () highlight how substituents on the fused benzene ring can modulate lipophilicity and target selectivity.

Biologische Aktivität

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the following structural features:

- Boc (tert-butyloxycarbonyl) group : A common protecting group used in organic synthesis.

- Fluorine atom : Positioned at the 7th carbon of the quinoline ring, which may influence biological activity through electronic effects.

- Dihydroquinoline structure : Imparts stability and potential interaction with biological targets.

Research has indicated that compounds with similar structures can exhibit various mechanisms of action, including:

- Topoisomerase Inhibition : Analogous compounds have been shown to inhibit human topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition can lead to anti-cancer effects by preventing cell division and promoting apoptosis in cancer cells .

- DNA Intercalation : Studies suggest that certain fluoroquinolone derivatives intercalate between DNA base pairs, disrupting normal DNA function and leading to cytotoxicity in cancer cells .

- Antimicrobial Activity : Compounds related to this compound have demonstrated antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV, essential for bacterial DNA replication .

Anticancer Activity

A study demonstrated that N-Boc derivatives could inhibit the growth of various cancer cell lines through topoisomerase inhibition. The IC50 values for these compounds ranged from 26 μM to 43 μM for hTopo I inhibition, suggesting moderate potency .

Antimicrobial Activity

The antimicrobial efficacy of related fluoroquinolone derivatives was assessed against multiple strains of bacteria. For instance:

- MIC Values : Compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.195 μg/mL against E. coli and S. aureus, indicating strong antibacterial activity compared to traditional antibiotics .

Case Studies

- Topoisomerase Inhibition Study : A series of N-Boc substituted fluoroquinolones were synthesized and tested for their ability to inhibit topoisomerases. The study revealed that modifications at the C7 position significantly impacted inhibitory potency, highlighting the importance of structural optimization in drug design .

- Antimicrobial Efficacy Assessment : The effectiveness of N-Boc derivatives against clinical isolates was evaluated, showing promising results with low MIC values across several strains, including those resistant to standard treatments .

Comparative Analysis

| Compound | Biological Activity | IC50 (μM) | MIC (μg/mL) |

|---|---|---|---|

| This compound | Topoisomerase I Inhibition | 26 | - |

| Ciprofloxacin | Topoisomerase IV Inhibition | 0.391 | 0.781 |

| Fluoroquinolone Derivative A | Antibacterial (E. coli) | - | 0.195 |

Q & A

Q. What are the recommended synthetic routes for N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one, and how can purity be optimized during synthesis?

The synthesis of N-Boc-protected dihydroquinoline derivatives typically involves cyclization and functionalization steps. A common approach is to start with a fluorinated quinoline precursor, followed by Boc-protection of the amine group. For example, the Bischler-Napieralski reaction can be adapted to form the dihydroquinoline core, with fluorination achieved via electrophilic substitution or using fluorinated building blocks . Purification methods such as column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetonitrile) are critical for achieving >95% purity. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures removal of byproducts like de-Boc intermediates or unreacted starting materials .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm the Boc group (tert-butyl signals at ~1.4 ppm) and fluorinated aromatic protons (split patterns due to F coupling). F NMR can resolve positional isomerism in fluorinated derivatives .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O at ~1680–1720 cm) and Boc carbamate (C-O at ~1250 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHFNO, expected m/z 278.1192) .

Q. How can researchers assess the stability of this compound under various storage conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Monitor via HPLC for degradation products like free amine or oxidized quinoline .

- Long-Term Storage : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for fluorinated dihydroquinoline derivatives?

Unexpected splitting may arise from F-H coupling or rotameric equilibria of the Boc group. Strategies include:

Q. What methodologies are recommended for determining the crystal structure of this compound?

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement, leveraging constraints for the Boc group and fluorine atom. Key parameters: R1 < 0.05, wR2 < 0.10 .

- Twinned Data Handling : For challenging cases (e.g., pseudo-merohedral twinning), employ the HKL-5 or CrysAlisPro software suites to deconvolute overlapping reflections .

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

- DFT Studies : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. The fluorinated aromatic ring and carbonyl group are likely reactive centers.

- Molecular Docking : Screen for interactions with enzymes (e.g., kinases) using AutoDock Vina. Parameterize fluorine atoms with partial charges derived from RESP fitting .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli).

- Kinase Inhibition : Fluorescence-based ADP-Glo™ assay (e.g., EGFR or CDK2).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar dihydroquinoline derivatives?

- Critical Variables :

- Reaction Atmosphere : Moisture-sensitive Boc protection requires anhydrous conditions (use molecular sieves).

- Catalyst Purity : Pd/C or POCl3 must be freshly distilled to avoid deactivation.

- Reproducibility : Cross-validate with alternative routes (e.g., Grignard addition vs. cyclocondensation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.